

Application Note: Analysis of Zytron (DMPA) by Gas Chromatography

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Compound of Interest

Compound Name: Zytron

Cat. No.: B1206952

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Introduction

Zytron, chemically known as O-(2,4-dichlorophenyl) O-methyl isopropylphosphoramidothioate (DMPA), is an organophosphate pesticide. Monitoring its residues in various environmental and agricultural matrices is crucial for ensuring food safety and environmental protection. Gas chromatography (GC) is a robust and widely used analytical technique for the determination of organophosphate pesticides due to its high resolution, sensitivity, and selectivity. This application note provides a detailed protocol for the analysis of **Zytron** using gas chromatography with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), both of which are highly selective for phosphorus-containing compounds.

Data Presentation

Quantitative data for the analysis of organophosphate pesticides, including typical performance characteristics that can be expected for a validated **Zytron** analysis method, are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter	Typical Value
Retention Time (RT)	Analyte- and method-specific
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.01 - 0.1 µg/kg
Limit of Quantification (LOQ)	0.03 - 0.3 µg/kg
Recovery	80 - 110%
Precision (RSD)	< 15%

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

a. Extraction:

- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (ACN).
- For samples with low water content, add an appropriate amount of water to bring the total water content to ~80%.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake the tube vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. The choice of sorbent may be adjusted based on the matrix (e.g., with C18 for high-fat matrices or graphitized carbon black for pigmented samples).
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at a high rcf for 5 minutes.
- The resulting supernatant is ready for GC analysis. An optional solvent exchange to a more volatile solvent like ethyl acetate may be performed.

Gas Chromatography (GC) Analysis

This protocol outlines the conditions for a gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD).

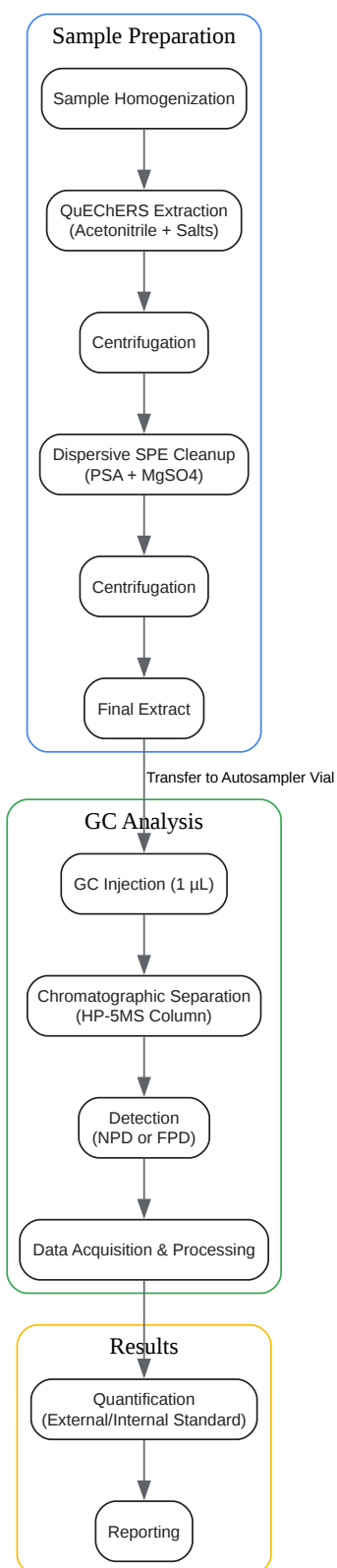
- Gas Chromatograph: Agilent 7890A GC system or equivalent.
- Detector: NPD or FPD. The FPD should be operated in phosphorus mode.[\[1\]](#)[\[2\]](#)
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[\[3\]](#)
- Injector: Split/splitless inlet.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Injection Volume: 1 µL.
- Injection Mode: Splitless.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 1 minute.
 - Ramp 1: 14 °C/min to 150 °C.

- Ramp 2: 6 °C/min to 215 °C.
- Ramp 3: 10 °C/min to 285 °C, hold for 5 minutes.[3]
- Detector Temperature: 300 °C.
- Data System: Agilent ChemStation or equivalent.

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5][6] Matrix-matched standards are recommended to compensate for matrix effects.

Experimental Workflow



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